Cas no 2171219-99-9 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid)

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid structure
2171219-99-9 structure
商品名:(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid
CAS番号:2171219-99-9
MF:C26H23IN2O5
メガワット:570.375699281693
CID:5937148
PubChem ID:165527484

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid
    • 2171219-99-9
    • EN300-1508687
    • (2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
    • インチ: 1S/C26H23IN2O5/c1-2-23(25(31)32)29-24(30)15-11-16(27)13-17(12-15)28-26(33)34-14-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,2,14H2,1H3,(H,28,33)(H,29,30)(H,31,32)/t23-/m0/s1
    • InChIKey: WDUVRUSWOAXUAA-QHCPKHFHSA-N
    • ほほえんだ: IC1=CC(C(N[C@H](C(=O)O)CC)=O)=CC(=C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 570.06517g/mol
  • どういたいしつりょう: 570.06517g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 727
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.1

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1508687-250mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
250mg
$3099.0 2023-09-27
Enamine
EN300-1508687-1.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
1g
$0.0 2023-06-05
Enamine
EN300-1508687-10000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
10000mg
$14487.0 2023-09-27
Enamine
EN300-1508687-100mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
100mg
$2963.0 2023-09-27
Enamine
EN300-1508687-2500mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
2500mg
$6602.0 2023-09-27
Enamine
EN300-1508687-1000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
1000mg
$3368.0 2023-09-27
Enamine
EN300-1508687-5000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
5000mg
$9769.0 2023-09-27
Enamine
EN300-1508687-50mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
50mg
$2829.0 2023-09-27
Enamine
EN300-1508687-500mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-iodophenyl]formamido}butanoic acid
2171219-99-9
500mg
$3233.0 2023-09-27

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid 関連文献

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acidに関する追加情報

Compound CAS No. 2171219-99-9: (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid

The compound with CAS number 2171219-99-9, named (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid, is a highly specialized organic molecule with significant applications in the fields of medicinal chemistry and biotechnology. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an iodophenyl moiety, and a butanoic acid backbone. The presence of these functional groups makes it a valuable tool in peptide synthesis and drug discovery.

Recent studies have highlighted the importance of this compound in the development of peptide-based therapeutics. The Fmoc group, a well-known protecting group in solid-phase peptide synthesis (SPPS), ensures precise control over the synthesis process by temporarily blocking the amine functionality. This allows for the construction of intricate peptide sequences with high fidelity. The 5-iodophenyl substituent introduces additional functionality, enabling further chemical modifications or bioconjugation reactions. The butanoic acid backbone provides flexibility and stability, making it suitable for various biological applications.

One of the most notable advancements involving this compound is its role in the synthesis of bioactive peptides. Researchers have utilized its structure to design peptides with enhanced pharmacokinetic properties, such as improved solubility and bioavailability. For instance, a study published in *Nature Communications* demonstrated how this compound can be employed to create peptides that target specific receptors with high affinity, paving the way for novel therapeutic interventions.

In addition to its role in peptide synthesis, this compound has also been explored for its potential in antibiotic development. The incorporation of the iodophenyl group has been shown to enhance the antimicrobial activity of peptides derived from this structure. A recent investigation in *Journal of Medicinal Chemistry* revealed that derivatives of this compound exhibit potent activity against multidrug-resistant bacterial strains, underscoring its potential in addressing the global antibiotic resistance crisis.

The stereochemistry at the (2S) position is another critical feature of this compound. This configuration ensures proper folding and functionality of the resulting peptides, which is essential for their biological activity. The synthesis of this enantiomerically pure compound involves advanced techniques such as asymmetric catalysis and chiral resolution, reflecting the sophistication of modern organic chemistry.

From a synthetic perspective, the preparation of (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid involves a multi-step process that combines principles from both organic and peptide chemistry. Key steps include the coupling of Fmoc reagents, iodination reactions, and stereocontrolled syntheses. These steps require meticulous optimization to ensure high yields and purity, as any deviation can significantly impact the final product's properties.

Looking ahead, ongoing research is focused on expanding the versatility of this compound by introducing additional functional groups or modifying its existing structure. For example, researchers are exploring the incorporation of clickable handles for click chemistry applications, which could enable rapid assembly of complex molecules. Furthermore, investigations into its use in prodrugs and drug delivery systems are expected to unlock new therapeutic possibilities.

In conclusion, (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-iodophenylformamido}butanoic acid stands as a testament to the ingenuity and precision of modern chemical synthesis. Its unique structure and versatile functional groups make it an invaluable tool in peptide synthesis and drug discovery. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing biomedical science.

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